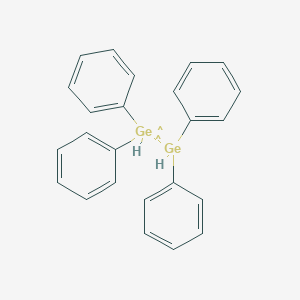
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans- is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as tetrahydro-1,2-naphthalenediol or THN and has a molecular formula of C10H12O2. The trans-isomer of THN is the most stable form and is commonly used in research studies.
科学的研究の応用
THN has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. THN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In materials science, THN has been used as a building block for the synthesis of new materials with unique properties. In environmental science, THN has been used as a model compound for studying the fate and transport of pollutants in the environment.
作用機序
The mechanism of action of THN is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. THN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. THN has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. Additionally, THN has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
THN has been shown to have various biochemical and physiological effects. In vitro studies have shown that THN can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. THN has also been shown to increase the expression of antioxidant enzymes and protect cells from oxidative stress. In vivo studies have shown that THN can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
THN has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. THN is also relatively stable and can be stored for long periods of time. However, THN has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain applications. THN is also sensitive to light and air, which can cause degradation over time.
将来の方向性
There are several future directions for research on THN. One area of interest is the development of new materials using THN as a building block. THN has been shown to have unique properties that make it a promising candidate for the synthesis of new materials with advanced properties. Another area of interest is the development of THN-based drugs for the treatment of neurodegenerative diseases. THN has been shown to have neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of THN and its potential applications in various fields.
Conclusion
In conclusion, THN is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. THN can be synthesized using various methods and has been extensively studied for its potential use in medicine, materials science, and environmental science. THN has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties and may be useful in the treatment of neurodegenerative diseases. THN has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on THN, including the development of new materials and drugs for the treatment of disease.
合成法
THN can be synthesized through various methods, including the reduction of 1,2-naphthoquinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1,2-naphthoquinone with zinc and hydrochloric acid. The yield of THN from these methods ranges from 40-70%.
特性
CAS番号 |
14211-53-1 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.2 g/mol |
IUPAC名 |
1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2 |
InChIキー |
KMQJJAOZMONGLS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C1O)O |
正規SMILES |
C1CC2=CC=CC=C2C(C1O)O |
その他のCAS番号 |
57495-92-8 |
同義語 |
1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, (1S-cis)-isomer 1,2-dihydroxytetralin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)



![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)